molecular formula C17H22N4O2 B13110042 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- CAS No. 24721-01-5

5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl-

Katalognummer: B13110042
CAS-Nummer: 24721-01-5
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: MDMCXAZIKCFUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.

    Benzoxazine Ring Formation: The intermediate is then reacted with an appropriate phenol derivative to form the benzoxazine ring via a cyclization reaction.

    Introduction of the Diethylaminoethyl Group: The final step involves the alkylation of the intermediate with diethylaminoethyl chloride under basic conditions to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyridazine ring could produce a primary amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused heterocyclic systems.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its ability to interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Wirkmechanismus

The mechanism by which 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine-3,6-dione share the pyridazine ring but lack the benzoxazine moiety.

    Benzoxazine Derivatives: Compounds such as 3,4-dihydro-2H-1,4-benzoxazine have the benzoxazine ring but do not contain the pyridazine structure.

    Diethylaminoethyl Substituted Compounds: Similar compounds include 2-(diethylamino)ethyl benzoate, which has the diethylaminoethyl group but a different core structure.

Uniqueness

The uniqueness of 5H-Pyridazino(3,4-b)(1,4)benzoxazin-3-one, 2-(2-(diethylamino)ethyl)-5-methyl- lies in its fused ring system and the presence of the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

24721-01-5

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-[2-(diethylamino)ethyl]-5-methylpyridazino[3,4-b][1,4]benzoxazin-3-one

InChI

InChI=1S/C17H22N4O2/c1-4-20(5-2)10-11-21-16(22)12-14-17(18-21)23-15-9-7-6-8-13(15)19(14)3/h6-9,12H,4-5,10-11H2,1-3H3

InChI-Schlüssel

MDMCXAZIKCFUDW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C(=O)C=C2C(=N1)OC3=CC=CC=C3N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.